molecular formula C6H13NO2 B12993429 (R)-2-(Trimethylammonio)propanoate

(R)-2-(Trimethylammonio)propanoate

Cat. No.: B12993429
M. Wt: 131.17 g/mol
InChI Key: CJKONRHMUGBAQI-RXMQYKEDSA-N
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Description

®-2-(Trimethylammonio)propanoate is a chiral compound with a quaternary ammonium group. It is an important intermediate in various biochemical pathways and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Trimethylammonio)propanoate typically involves the quaternization of ®-2-aminopropanoic acid with trimethylamine. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-2-(Trimethylammonio)propanoate often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(Trimethylammonio)propanoate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the trimethylammonio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce amines.

Scientific Research Applications

®-2-(Trimethylammonio)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It plays a role in metabolic pathways and is used in studies related to enzyme function and regulation.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and as an additive in formulations.

Mechanism of Action

The mechanism of action of ®-2-(Trimethylammonio)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways. The quaternary ammonium group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Trimethylammonio)propanoate: The enantiomer of ®-2-(Trimethylammonio)propanoate with similar chemical properties but different biological activity.

    Betaine: A compound with a similar structure but different functional groups and applications.

    Carnitine: Another quaternary ammonium compound involved in metabolic pathways.

Uniqueness

®-2-(Trimethylammonio)propanoate is unique due to its specific chiral configuration, which imparts distinct biological activity and interaction with molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R)-2-(trimethylazaniumyl)propanoate

InChI

InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3/t5-/m1/s1

InChI Key

CJKONRHMUGBAQI-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)[O-])[N+](C)(C)C

Canonical SMILES

CC(C(=O)[O-])[N+](C)(C)C

Origin of Product

United States

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